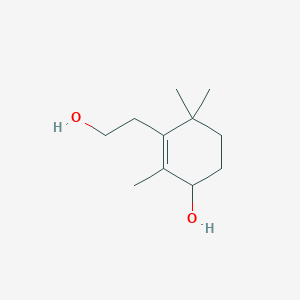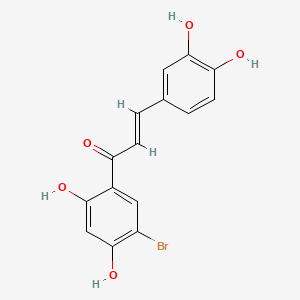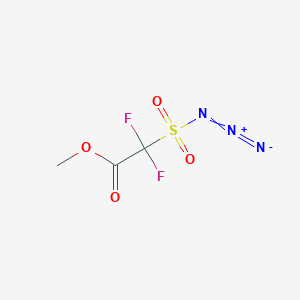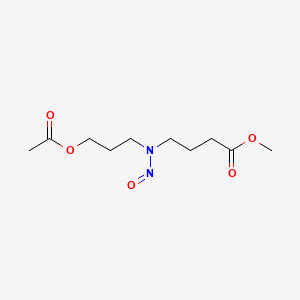
Methyl 4-(3-acetyloxypropylnitrosamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-acetyloxypropylnitrosamino)butanoate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-acetyloxypropylnitrosamino)butanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol . The reaction can be catalyzed by acids or bases, depending on the desired conditions.
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acid anhydrides or carboxylic acids reacting with alcohols . These reactions are typically carried out in large reactors with controlled temperatures and pressures to optimize yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-(3-acetyloxypropylnitrosamino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Methyl 4-(3-acetyloxypropylnitrosamino)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
作用機序
The mechanism of action of methyl 4-(3-acetyloxypropylnitrosamino)butanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific context and application .
類似化合物との比較
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester with similar properties, used in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor, used in flavorings and perfumes.
Uniqueness
Methyl 4-(3-acetyloxypropylnitrosamino)butanoate is unique due to its specific structure, which includes both ester and nitrosamine functional groups. This combination gives it distinct chemical and biological properties, making it valuable for specialized applications .
特性
CAS番号 |
79448-02-5 |
|---|---|
分子式 |
C10H18N2O5 |
分子量 |
246.26 g/mol |
IUPAC名 |
methyl 4-[3-acetyloxypropyl(nitroso)amino]butanoate |
InChI |
InChI=1S/C10H18N2O5/c1-9(13)17-8-4-7-12(11-15)6-3-5-10(14)16-2/h3-8H2,1-2H3 |
InChIキー |
KLVDQYAUWICTSU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCN(CCCC(=O)OC)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


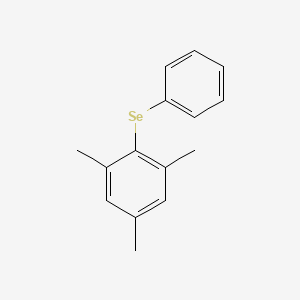
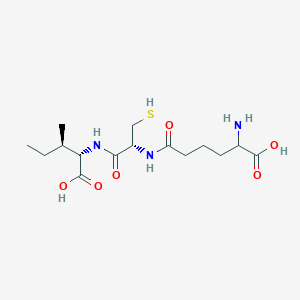
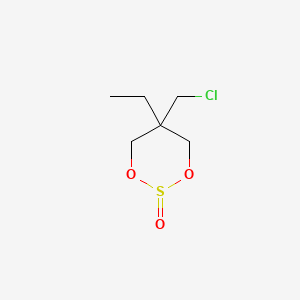
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
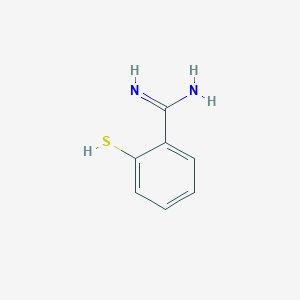
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
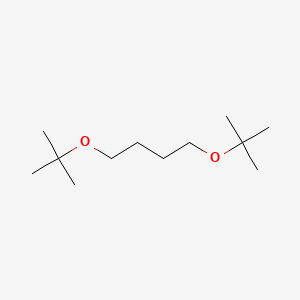

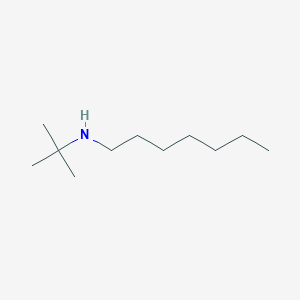
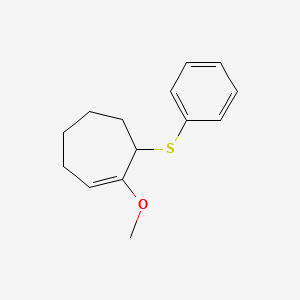
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)
